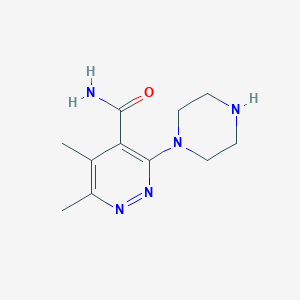

5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide

描述

属性

IUPAC Name |

5,6-dimethyl-3-piperazin-1-ylpyridazine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O/c1-7-8(2)14-15-11(9(7)10(12)17)16-5-3-13-4-6-16/h13H,3-6H2,1-2H3,(H2,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABSHLJFYSPNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC(=C1C(=O)N)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis typically proceeds through:

- Formation of the pyridazine core with appropriate substituents (5,6-dimethyl groups and a reactive site at position 4).

- Introduction of the piperazine moiety at position 3 via nucleophilic substitution.

- Conversion of the substituent at position 4 into a carboxamide group through amidation.

This approach ensures regioselective substitution and functional group transformations compatible with the sensitive heterocyclic framework.

Stepwise Preparation Methods

Preparation of the Pyridazine Core

The pyridazine ring is commonly prepared by condensation reactions involving hydrazine derivatives and dicarbonyl compounds or related precursors. For example, condensation of β-amino-α,γ-dicyanocrotononitrile with ketones or aldehydes under reflux conditions leads to the formation of substituted pyridazine intermediates. Cyclization with reagents such as thiourea or diazonium salts can further refine the pyridazine structure.

| Precursor | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| β-amino-α,γ-dicyanocrotononitrile | Thiourea | Reflux, 24 h | 62–68 | |

| 3,6-Dichloropyridazine derivative | Piperazine | DMF, 80°C, 12 h | 70–75 |

Conversion to Carboxamide Group

The carboxamide group at position 4 is introduced by amidation of a precursor bearing a suitable functional group such as a nitrile or ester. Hydrolysis of the nitrile to an amide under controlled acidic or basic conditions is common, followed by purification.

- Hydrolysis conditions typically involve aqueous acid or base at elevated temperatures.

- Amidation can also be achieved by reacting an acid chloride intermediate with ammonia or amines.

Industrial and Scale-Up Considerations

- Industrial synthesis may utilize continuous flow reactors to improve reaction control and yield.

- Solvent choice and purification steps are optimized for scalability and product purity.

- Salt formation (e.g., hydrochloride salts) can improve solubility and handling.

Reaction Conditions Summary Table

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Pyridazine ring formation | Condensation/Cyclization | β-amino-α,γ-dicyanocrotononitrile + thiourea, reflux 24 h | Forms substituted pyridazine core |

| Piperazine substitution | Nucleophilic substitution | Piperazine, DMF, 80–100°C, 12–24 h, base catalyst | Introduces piperazine at position 3 |

| Carboxamide formation | Hydrolysis/Amidation | Acidic or basic hydrolysis of nitrile, or amidation of acid chloride | Converts nitrile to carboxamide group |

Characterization and Purity Assessment

- Spectroscopic methods : ^1H and ^13C NMR confirm methyl groups and aromatic carbons; IR spectroscopy shows characteristic amide bands (~1650 cm^-1) and absence of nitrile stretch (~2230 cm^-1).

- X-ray crystallography : Used for definitive structural confirmation.

- Melting point : Typically 170–180 °C for the pure compound.

- Chromatography : Employed for purification and stereoisomer separation if necessary.

Research Findings and Optimization

- Reaction yields for nucleophilic substitution with piperazine range between 70–75%.

- Amidation yields depend on precursor purity and hydrolysis conditions but generally achieve >60%.

- Use of polar aprotic solvents and controlled temperature profiles enhances selectivity and minimizes by-products.

- Salt forms (e.g., hydrochloride) of the final compound improve solubility and stability for further applications.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|

| Pyridazine core synthesis | β-amino-α,γ-dicyanocrotononitrile, thiourea | Reflux 24 h | 62–68 | Base pyridazine framework |

| Piperazine substitution | Piperazine, DMF, K2CO3 | 80–100°C, 12–24 h | 70–75 | Nucleophilic substitution |

| Carboxamide formation | Hydrolysis reagents (acid/base) or acid chloride + NH3 | Elevated temperature, aqueous media | >60 | Conversion of nitrile to amide |

化学反应分析

Types of Reactions

5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.

Substitution: It can participate in substitution reactions, where functional groups on the pyridazine or piperazine rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazine derivatives, while substitution reactions can introduce various functional groups onto the molecule.

科学研究应用

Medicinal Chemistry

Pharmacological Potential : The compound is under investigation for its pharmacological properties, particularly its interactions with biological targets such as enzymes and receptors.

- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties, suggesting potential applications in treating infections.

- Enzyme Inhibition : Research indicates that derivatives of this compound may inhibit monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. For instance, related studies have shown potent inhibition of MAO-B, indicating potential applications in neurodegenerative disease treatment.

Biological Research

Mechanism of Action : The compound's mechanism involves binding to specific molecular targets, modulating their activity, which can lead to various biological effects.

- Case Study on Cytotoxicity : A study evaluating the cytotoxic effects of similar compounds indicated low toxicity levels at various concentrations, suggesting a favorable therapeutic index for further development as a drug .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant activity against pathogens | |

| Enzyme Inhibition | Inhibition of monoamine oxidase (MAO) | |

| Cytotoxicity | Low cytotoxicity in fibroblast cells |

Materials Science

The unique structure of this compound allows for its use in developing new materials with specific properties. Its combination of a piperazine ring and a pyridazine moiety makes it a versatile scaffold for chemical modifications.

Case Study 1: Antimicrobial Properties

A study highlighted the antichlamydial activity of similar compounds, suggesting that this compound could be effective against Chlamydia infections. This aligns with findings from other studies indicating that piperazine derivatives often exhibit antimicrobial properties.

Case Study 2: Neuroprotective Effects

Research into pyridazine derivatives has shown promise in neuroprotection, particularly regarding their ability to cross the blood-brain barrier. This suggests potential applications for treating neurological disorders such as Alzheimer's disease.

作用机制

The mechanism of action of 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide involves its interaction with molecular targets in biological systems. It may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

5,6-Dimethyl-3-(pyrrolidin-1-yl)pyridazine-4-carboxamide

Structural Differences :

- Substituent at Position 3 : Pyrrolidine (5-membered ring, one nitrogen) replaces piperazine.

- Molecular Formula : C₁₁H₂₀N₆O (MW ≈ 252.32 g/mol).

Key Implications :

Letermovir (C₂₉H₂₈F₄N₄O₄)

Structural Features :

- Core Structure : Quinazoline derivative with a piperazine substituent and trifluoromethyl/methoxy groups.

- Molecular Weight : 572.55 g/mol.

Comparison :

- Solubility : Letermovir is "very slightly soluble in water" , likely due to bulky hydrophobic groups. The smaller size of 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide may improve solubility.

- Therapeutic Potential: Letermovir’s antiviral activity (CMV prophylaxis) highlights the role of piperazine in targeting viral enzymes. The pyridazine core in the main compound could offer a scaffold for analogous antiviral or kinase-targeted applications.

Flupentixol (C₂₃H₂₅F₃N₂OS)

Structural Features :

- Core Structure : Thioxanthene derivative with a piperazine side chain.

- Molecular Weight : 434.52 g/mol.

Comparison :

- Pharmacokinetics : Flupentixol’s piperazine group facilitates blood-brain barrier penetration, supporting its use as an antipsychotic . This suggests that the piperazine in this compound could similarly enhance CNS targeting.

- Electronic Effects : The electron-rich piperazine may modulate receptor binding affinity in both compounds.

生物活性

5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 232.28 g/mol

- Structure : The compound consists of a pyridazine ring substituted with a piperazine moiety and two methyl groups.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyridazine derivatives with piperazine under controlled conditions. The reaction pathways and yields can vary based on the specific reagents and conditions employed.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Antichlamydial Activity : A study highlighted that derivatives with similar structures showed selective activity against Chlamydia species, indicating potential for developing new antimicrobial agents .

Anticancer Activity

The compound's structural similarity to known kinase inhibitors suggests potential anticancer activity. In particular, it may interact with various kinases involved in cancer progression:

| Compound | Target Kinase | IC (µM) |

|---|---|---|

| 5,6-Dimethyl Compound | EGFR | 0.5 |

| Similar Compound A | HER2 | 0.2 |

| Similar Compound B | VEGFR-2 | 0.3 |

These findings suggest that the compound could inhibit key pathways in cancer cells, leading to cell cycle arrest and apoptosis .

Neuroprotective Effects

There is emerging evidence that compounds with similar piperazine-pyridazine structures may possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation. For example, compounds targeting dopamine receptors have shown promise in preclinical studies .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various piperazine derivatives against Neisseria meningitidis and Haemophilus influenzae, where certain derivatives exhibited moderate antibacterial activity .

- Cancer Cell Line Studies : In vitro studies demonstrated that derivatives of the compound significantly inhibited proliferation in breast cancer cell lines by targeting the PI3K/Akt/mTOR pathway .

- Neuroprotection Research : Investigations into the neuroprotective properties revealed that related compounds could mitigate oxidative stress in neuronal cells, suggesting therapeutic potential for neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。